Bengamide B
Overview
Description
Bengamide B is a natural product first isolated from marine sponges of the Jaspidae familyThis compound has shown promising antitumor and antibiotic properties, making it a valuable compound for scientific research and potential therapeutic applications .
Mechanism of Action
Target of Action
Bengamide B is a potent inhibitor of Methionine Aminopeptidases (MetAPs) . MetAPs are enzymes that play a crucial role in protein synthesis by removing the methionine residue from newly synthesized proteins. This compound has shown significant inhibitory activity against MetAP enzymes derived from Mycobacterium tuberculosis (Mt MeAP1c), Enterococcus faecalis (Ef MeAP1b), and human MetAP (Hs MeAP1b) . Additionally, this compound is also a potent inhibitor of NF-κB activation , a protein complex that controls transcription of DNA, cytokine production, and cell survival.
Mode of Action
This compound interacts with its targets, primarily MetAPs, and inhibits their activity . This inhibition is likely due to interference with methionine aminopeptidase activity . The compound’s interaction with NF-κB leads to a decrease in IκBα phosphorylation , thereby inhibiting the activation of NF-κB.
Biochemical Pathways
The inhibition of MetAPs by this compound affects the protein synthesis pathway, specifically the step involving the removal of the methionine residue from newly synthesized proteins . The inhibition of NF-κB activation impacts various cellular processes, including inflammation and immune response, by altering the transcription of DNA .
Result of Action
The primary result of this compound’s action is the inhibition of growth in various organisms. It has shown impressive biological activities against drug-resistant bacteria such as Mycobacterium tuberculosis and Staphylococcus aureus . It also suppresses the proliferation of certain human cell lines . Furthermore, it has been found to reduce intracellular replication of M. tuberculosis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s effectiveness against Mycobacterium tuberculosis suggests that it can function effectively within the harsh environment that this bacterium inhabits . .
Biochemical Analysis
Biochemical Properties
Bengamide B has been found to interact with various enzymes and proteins. It has been identified as a potent inhibitor for methionine aminopeptidases (MetAP1 and MetAP2) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) .
Cellular Effects
This compound has shown impressive biological activities against various drug-resistant bacteria such as Mycobacterium tuberculosis and Staphylococcus aureus . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of bengamide B is still in the research phase, primarily due to the complexity of its synthesis and the need for optimization of reaction conditions. Current methods focus on laboratory-scale synthesis, with ongoing efforts to scale up the production while maintaining the compound’s biological activity and structural integrity .
Chemical Reactions Analysis
Types of Reactions
Bengamide B undergoes various types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions can produce reduced forms of this compound with different biological activities .
Scientific Research Applications
Bengamide B has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying complex natural product synthesis and structure-activity relationships.
Medicine: Explored as a potential anticancer and antibiotic agent due to its ability to inhibit the growth of cancer cells and drug-resistant bacteria
Comparison with Similar Compounds
Bengamide B is unique among its analogues due to its specific molecular structure and potent biological activities. Similar compounds include:
Bengamide A: Another member of the bengamide family with similar antitumor properties but different structural features.
Bengamide E: Known for its antibiotic properties and structural similarities to this compound.
The uniqueness of this compound lies in its ability to inhibit multiple molecular targets, making it a versatile compound for various therapeutic applications .
Properties
IUPAC Name |
[(3S,6S)-1-methyl-7-oxo-6-[[(E,2R,3R,4S,5R)-3,4,5-trihydroxy-2-methoxy-8-methylnon-6-enoyl]amino]azepan-3-yl] tetradecanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H58N2O8/c1-6-7-8-9-10-11-12-13-14-15-16-17-27(36)42-24-19-20-25(32(40)34(4)22-24)33-31(39)30(41-5)29(38)28(37)26(35)21-18-23(2)3/h18,21,23-26,28-30,35,37-38H,6-17,19-20,22H2,1-5H3,(H,33,39)/b21-18+/t24-,25-,26+,28-,29+,30+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFRKTXMXGDERHT-UCDUEDMDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OC1CCC(C(=O)N(C1)C)NC(=O)C(C(C(C(C=CC(C)C)O)O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)O[C@H]1CC[C@@H](C(=O)N(C1)C)NC(=O)[C@@H]([C@@H]([C@H]([C@@H](/C=C/C(C)C)O)O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H58N2O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
598.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104947-69-5 | |
Record name | Bengamide B | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104947695 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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